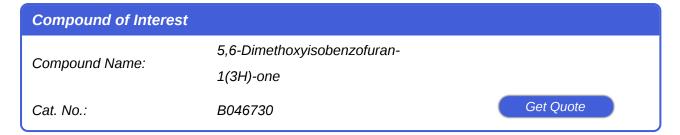




An In-depth Technical Guide to 5,6-Dimethoxyisobenzofuran-1(3H)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5,6-Dimethoxyisobenzofuran-1(3H)-one**, a bioactive compound with significant potential in various therapeutic areas. This document outlines its chemical synonyms, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and synthetic processes.

Chemical Synonyms and Identifiers

5,6-Dimethoxyisobenzofuran-1(3H)-one is known by several names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing.



Туре	Identifier	
IUPAC Name	5,6-dimethoxy-2-benzofuran-1(3H)-one[1]	
CAS Number	531-88-4[1]	
PubChem CID	230460[1]	
Molecular Formula	C10H10O4[1]	
Molecular Weight	194.18 g/mol [1]	
InChI Key	UKFAWRZYFYOXEG-UHFFFAOYSA-N	
Synonyms	5,6-DIMETHOXY-3H-ISOBENZOFURAN-1-ONE[1], Metameconine[1], Macconine[1], 5,6-Dimethoxyphthalide[2], NSC 25379[2], m-Meconin[2]	

Quantitative Data Summary

The biological activity of **5,6-Dimethoxyisobenzofuran-1(3H)-one** and its analogs has been quantified in various studies. The following table summarizes key inhibitory concentration (IC50) values, providing a comparative look at their cytotoxic and enzyme-inhibiting properties.



Compound	Cell Line / Enzyme	IC50 Value (µM)	Biological Activity
4,6- Dimethoxyisobenzofur an-1(3H)-one	HeLa	65.7	Cytotoxicity[3]
4,6- Dimethoxyisobenzofur an-1(3H)-one	LPS-activated macrophages	67.9	Nitric Oxide Inhibition[3]
5,7- Dimethoxyisobenzofur an-1(3H)-one	HeLa	66.2	Cytotoxicity[3]
5,7- Dimethoxyisobenzofur an-1(3H)-one	LPS-activated macrophages	17.2	Nitric Oxide Inhibition[3]
C-3 functionalized isobenzofuranone (16)	K562	2.79	Antiproliferative[4]
C-3 functionalized isobenzofuranone (18)	K562	1.71	Antiproliferative[4]
Etoposide (Positive Control)	K562	7.06	Antiproliferative[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines key experimental protocols related to the synthesis and biological evaluation of **5,6-Dimethoxyisobenzofuran-1(3H)-one**.

Synthesis of 5,6-Dimethoxyisobenzofuran-1(3H)-one

A common laboratory-scale synthesis involves the cyclization of 4,5-dimethoxyphthalic anhydride.[3]

Materials:



- · 4,5-dimethoxyphthalic anhydride
- Acetic anhydride
- Sulfuric acid (catalytic amount)
- Ethanol (for recrystallization)

Procedure:

- Treat 4,5-dimethoxyphthalic anhydride with acetic anhydride.
- · Add a catalytic amount of sulfuric acid.
- Heat the reaction mixture at 80–100°C for 4–6 hours.
- Monitor the reaction progress via Thin Layer Chromatography (TLC).
- Upon completion, allow the mixture to cool.
- Purify the crude product by recrystallization from ethanol.
- The expected yield of colorless crystals is typically in the range of 68–72%.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of isobenzofuran-1(3H)-one derivatives can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against cancer cell lines such as U937 (lymphoma) and K562 (myeloid leukemia).[4]

Materials:

- Synthesized isobenzofuran-1(3H)-one compounds
- U937 and K562 cancer cell lines
- RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics
- MTT solution (5 mg/mL in PBS)



- Dimethyl sulfoxide (DMSO)
- Etoposide (positive control)
- · 96-well plates

Procedure:

- Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours.
- Treat the cells with various concentrations of the test compounds (e.g., up to 100 μ M) and the positive control (etoposide). Use DMSO as a negative control.
- Incubate the plates for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
- Solubilize the formazan crystals by adding DMSO.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability and determine the IC50 values.

Visualized Pathways and Workflows

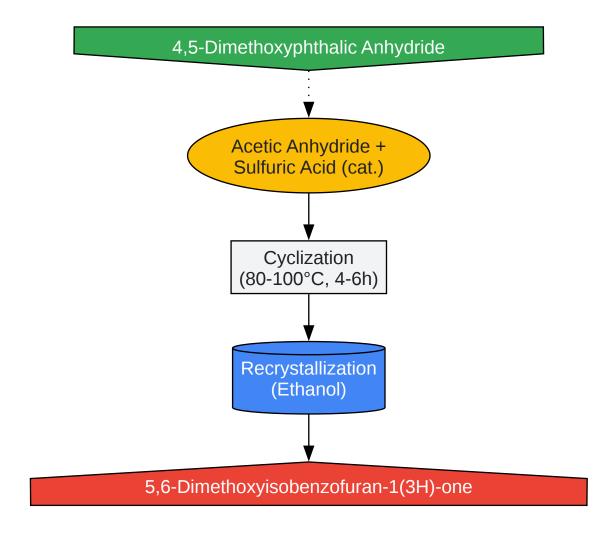
Graphical representations of complex biological and chemical processes can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate a key biological pathway influenced by **5,6-Dimethoxyisobenzofuran-1(3H)-one** and a general workflow for its synthesis.





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Caption: Proposed mechanism of apoptosis induction in cancer cells.



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Caption: General workflow for the synthesis of the target compound.

Concluding Remarks

5,6-Dimethoxyisobenzofuran-1(3H)-one and its related structures represent a promising class of compounds with diverse biological activities, including anticancer and antimicrobial properties.[3] The methodologies and data presented in this guide offer a foundational resource for researchers and professionals in the field of drug discovery and development. Further investigation into the structure-activity relationships and mechanisms of action of these isobenzofuranones is warranted to fully explore their therapeutic potential.



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